molecular formula C11H12O3 B6235774 2-cyclopropyl-5-methoxybenzoic acid CAS No. 1250297-02-9

2-cyclopropyl-5-methoxybenzoic acid

Cat. No.: B6235774
CAS No.: 1250297-02-9
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-5-methoxybenzoic acid is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-cyclopropyl-5-methoxybenzoic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by methoxylation and subsequent carboxylation. The reaction conditions typically involve the use of strong bases and catalysts to facilitate the cyclopropanation and methoxylation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of this compound .

Scientific Research Applications

2-cyclopropyl-5-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropylbenzoic acid: Similar in structure but lacks the methoxy group.

    5-methoxybenzoic acid: Similar in structure but lacks the cyclopropyl group.

    2-cyclopropyl-4-methoxybenzoic acid: Similar but with the methoxy group at a different position.

Uniqueness

2-cyclopropyl-5-methoxybenzoic acid is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1250297-02-9

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.